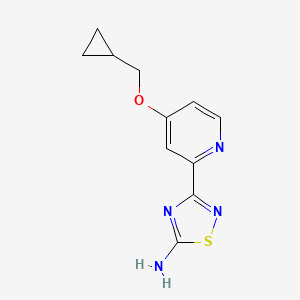
2-(1-(Cyclohexyl(methyl)carbamoyl)pyrrolidin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(Cyclohexyl(methyl)carbamoyl)pyrrolidin-2-yl)acetic acid is a complex organic compound with a unique structure that includes a cyclohexyl group, a pyrrolidine ring, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Cyclohexyl(methyl)carbamoyl)pyrrolidin-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the pyrrolidine derivative.
Acetic Acid Addition: The final step involves the addition of the acetic acid moiety, which can be achieved through a variety of methods, including esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(Cyclohexyl(methyl)carbamoyl)pyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl group or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(1-(Cyclohexyl(methyl)carbamoyl)pyrrolidin-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1-(Cyclohexyl(methyl)carbamoyl)pyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-(Cyclohexyl(methyl)carbamoyl)pyrrolidin-2-yl)propionic acid
- 2-(1-(Cyclohexyl(methyl)carbamoyl)pyrrolidin-2-yl)butyric acid
- 2-(1-(Cyclohexyl(methyl)carbamoyl)pyrrolidin-2-yl)valeric acid
Uniqueness
2-(1-(Cyclohexyl(methyl)carbamoyl)pyrrolidin-2-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can serve as a versatile intermediate in the synthesis of various derivatives with tailored properties.
Eigenschaften
Molekularformel |
C14H24N2O3 |
|---|---|
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
2-[1-[cyclohexyl(methyl)carbamoyl]pyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C14H24N2O3/c1-15(11-6-3-2-4-7-11)14(19)16-9-5-8-12(16)10-13(17)18/h11-12H,2-10H2,1H3,(H,17,18) |
InChI-Schlüssel |
GKIGKNWUEGAQNX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CCCCC1)C(=O)N2CCCC2CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide](/img/structure/B13880254.png)
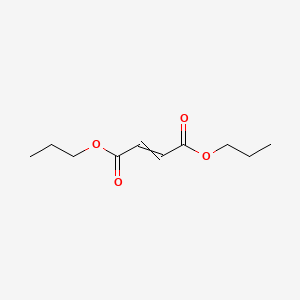
![5-Amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13880273.png)
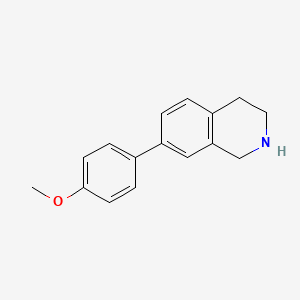
![5,7-Dimethylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13880286.png)

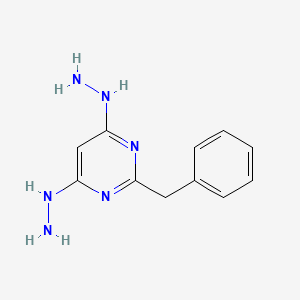

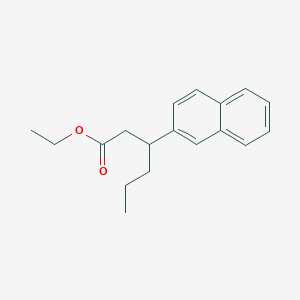
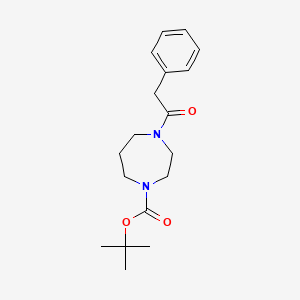
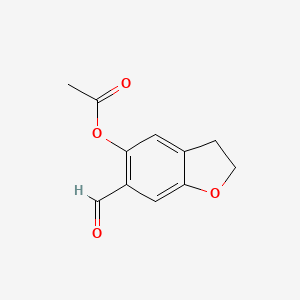
![1h-Indole,7-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13880317.png)
